molecular formula C18H14O3S B2662499 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid CAS No. 113589-51-8

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

Cat. No.: B2662499
CAS No.: 113589-51-8
M. Wt: 310.37
InChI Key: XAWMCAWSRFMDJA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a benzyloxy group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another method involves the use of boronic esters as protective groups in carbohydrate chemistry. This process includes acylation, silylation, and alkylation of glycoside-derived boronates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic, alkaline, or neutral media.

    Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3/THF).

    Substitution: Nitration reagents, Friedel-Crafts acylation reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWMCAWSRFMDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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